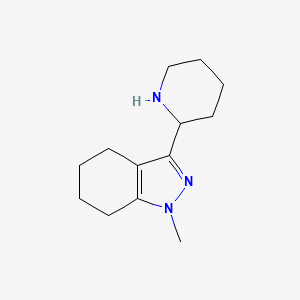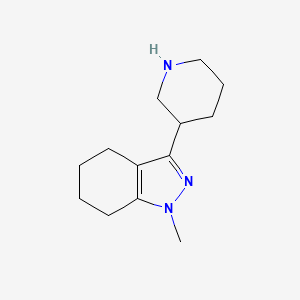![molecular formula C12H17ClN2O B1470445 3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine CAS No. 1784410-88-3](/img/structure/B1470445.png)
3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine
説明
The compound “3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine” is a chemical compound that can be synthesized . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones was synthesized . A novel synthetic method accessing benzo[b][1,4]oxazepines was developed by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For example, the 1H-NMR spectrum of a related compound was reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the melting point and 1H-NMR spectrum of a related compound were provided .科学的研究の応用
Synthesis and Chemical Properties
The process development for scalable synthesis of benzoxazepine-containing kinase inhibitors demonstrates the compound's significance in medicinal chemistry. Naganathan et al. (2015) detailed a scalable synthesis involving the tetrahydrobenzo[f][1,4]oxazepine core, highlighting its utility in the development of mTOR inhibitors Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor. Additionally, studies have shown the synthesis of novel heterocyclic systems, like dibenzo[b,f][1,4]oxazepines, exploring their spectral characteristics and biological activities, which further underscores the versatility of the compound in generating pharmacologically relevant structures Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine.
Pharmacological Research
The compound has been instrumental in the pharmacological characterization of new drugs, particularly in studying receptor ligand interactions. For instance, Naporra et al. (2016) investigated the influence of the chlorine substitution pattern on the pharmacology at various GPCRs, providing insights into the compound's role in developing receptor-selective ligands Dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs.
Material Science Applications
In material science, the compound's derivatives have been explored for their nonlinear optical (NLO) properties. Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids, studying their molecular structures and NLO properties, demonstrating the compound's potential in developing materials with novel optical properties Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines.
将来の方向性
作用機序
Target of Action
Similar compounds have been found to produce nitric oxide (no), which is a messenger molecule with diverse functions throughout the body .
Mode of Action
It is suggested that similar compounds produce nitric oxide (no), which is implicated in various biological processes .
Biochemical Pathways
Nitric oxide (no), which is produced by similar compounds, is known to be involved in various signal transduction pathways .
Result of Action
Similar compounds have been found to mediate tumoricidal and bactericidal actions via the production of nitric oxide (no) .
生化学分析
Biochemical Properties
3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine plays a significant role in biochemical reactions, particularly in the modulation of neuronal activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neuronal firing. This interaction is crucial for its anticonvulsant properties, as it helps to stabilize neuronal activity and prevent seizures .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the compound enhances GABAergic signaling, leading to increased inhibitory neurotransmission. This results in a reduction of neuronal excitability and a decrease in the likelihood of seizure occurrence. Additionally, the compound has been observed to affect gene expression related to synaptic plasticity and neuronal survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABA receptors, enhancing their activity and increasing the influx of chloride ions into neurons. This hyperpolarizes the neuronal membrane, making it less likely to fire action potentials. The compound also inhibits the activity of certain enzymes involved in neurotransmitter metabolism, further contributing to its anticonvulsant effects. Additionally, it modulates the expression of genes involved in neuronal excitability and synaptic function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that the compound maintains its anticonvulsant effects over time, although there may be a gradual decrease in potency due to degradation. In vitro and in vivo studies have demonstrated that the compound continues to exert its effects on neuronal activity and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anticonvulsant and hypnotic effects without causing severe adverse effects. At high doses, the compound can induce toxicity and adverse effects, such as sedation and motor impairment. Threshold effects have been observed, with a median effective dose (ED50) of 19.0 mg/kg in the maximal electroshock (MES) test .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed and excreted from the body. The compound’s metabolism can affect its efficacy and toxicity, as different metabolites may have varying levels of activity and adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins that facilitate its movement within cells and tissues. Its distribution is influenced by factors such as lipid solubility and protein binding .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the neuronal cell membrane, where it interacts with GABA receptors and other membrane-bound proteins. Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles within the cell, influencing its activity and function .
特性
IUPAC Name |
3-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-2-3-12-10(8-11)9-15(5-1-4-14)6-7-16-12/h2-3,8H,1,4-7,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMQENUZVNFCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CCCN)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




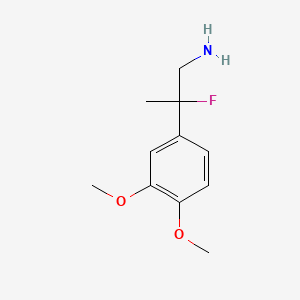

![Methyl 2-[(1-methyl-3-piperidinyl)oxy]acetate](/img/structure/B1470366.png)

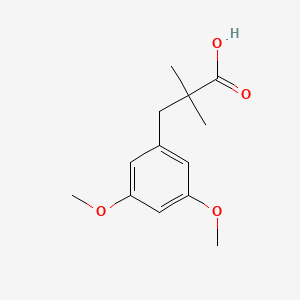

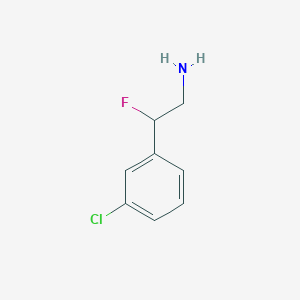

![3-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1470379.png)
![4-{[2-(Aminooxy)ethyl]amino}benzonitrile](/img/structure/B1470381.png)
![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1470382.png)
